5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)pyrazole-3-carboxamide is an aromatic amide obtained by formal condensation of the carboxy group of 5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)pyrazole-3-carboxylic acid with the amino group of ethylamine. It has a role as a Hsp90 inhibitor. It is a member of pyrazoles, a member of resorcinols, a member of monochlorobenzenes, a monomethoxybenzene and an aromatic amide.
Related Compounds
Rimonabant (SR141716A)
Compound Description: Rimonabant [N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide] is a high-affinity CB1 receptor selective antagonist. It showed clinical evidence of weight-reducing action but was withdrawn from the market due to severe psychiatric effects. [, , , , , , , , ]
Relevance: Rimonabant and 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide share the core structure of a 1,5-diarylpyrazole-3-carboxamide. Both compounds have various substitutions on the phenyl rings at positions 1 and 5 of the pyrazole ring, and both contain a carboxamide group at position 3, although the substituent on the nitrogen differs. [, , , , , , , , ]
AM281
Compound Description: AM281 [1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide] is a potent and selective CB1 receptor antagonist. It has been used in research to investigate the role of CB1 receptors in various physiological processes. [, , ]
Relevance: Like Rimonabant, AM281 and the target compound, 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, share the 1,5-diarylpyrazole-3-carboxamide core structure. Variations exist in the substituents on the phenyl rings and the carboxamide nitrogen. [, , ]
JHU75528
Compound Description: JHU75528 [1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide] is a novel CB1 receptor ligand developed for potential use in positron emission tomography (PET) imaging studies. It displays high binding affinity and lower lipophilicity compared to Rimonabant and AM281. []
Relevance: JHU75528 and 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide belong to the same class of 1,5-diarylpyrazole-3-carboxamides. The main structural differences lie in the presence of a cyano group at position 4 and variations in the substituents on the phenyl rings and carboxamide nitrogen. []
JHU75575
Compound Description: JHU75575 [1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide] is another novel CB1 receptor ligand synthesized for potential use in PET imaging. Like JHU75528, it exhibits high affinity and lower lipophilicity compared to Rimonabant and AM281. []
Relevance: JHU75575 is structurally similar to 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, as both are 1,5-diarylpyrazole-3-carboxamides. The key differences are the presence of a cyano group at position 4, a bromine substituent on one of the phenyl rings, and variations in the substituents on the other phenyl ring and carboxamide nitrogen. []
SR147778
Compound Description: SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide] is a highly potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both rat and human CB1 receptors. [, ]
Relevance: SR147778 shares the core 1,5-diarylpyrazole-3-carboxamide structure with 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide. Structural distinctions include the presence of an ethyl group at position 4, a bromine substituent on one phenyl ring, and variations in the substituents on the other phenyl ring and carboxamide nitrogen. [, ]
Classification
VER-49009 falls under the category of small molecule inhibitors and is classified as a heat shock protein 90 inhibitor. Its chemical structure includes a pyrazole ring, which is critical for its biological activity.
Synthesis Analysis
The synthesis of VER-49009 involves multiple steps, beginning with the formation of the core pyrazole structure. The general synthetic route includes:
Formation of the Pyrazole Ring: This step typically involves the reaction of hydrazine derivatives with 1,3-diketones under acidic conditions.
Substitution Reactions: The pyrazole ring undergoes various substitution reactions to introduce functional groups such as chloro, methoxy, and carboxamide groups.
Purification: The final compound is purified through techniques like recrystallization or chromatography to ensure high purity levels.
For industrial production, scaling up these synthetic routes requires optimization of reaction conditions and rigorous quality control measures to maintain consistent quality and yield.
Molecular Structure Analysis
The molecular structure of VER-49009 features a pyrazole ring connected to a resorcinol moiety. Key structural data include:
Molecular Formula: C15H14N4O
Molecular Weight: 270.30 g/mol
Key Functional Groups: The compound contains amide groups that enhance its binding affinity to HSP90.
The binding interactions involve hydrogen bonds between the pyrazole ring and specific amino acids in the HSP90 protein, which are critical for its inhibitory action.
Chemical Reactions Analysis
VER-49009 can participate in several chemical reactions:
Oxidation: Under specific conditions, VER-49009 can be oxidized to form various oxidized derivatives.
Reduction: The compound can undergo reduction reactions, leading to reduced derivatives.
Substitution Reactions: It can also engage in substitution reactions where functional groups are replaced by others.
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the reagents and conditions used during the reactions.
Mechanism of Action
VER-49009 exerts its effects primarily through the inhibition of HSP90's ATPase activity. This inhibition leads to:
Depletion of Client Proteins: By inhibiting HSP90, VER-49009 promotes the degradation of client proteins that are essential for cancer cell survival.
Cell Cycle Arrest: In human cancer cells, it has been observed that VER-49009 causes cell cycle arrest at G1 and G2-M phases.
The compound has demonstrated an IC50 value of 47 nM against HSP90β and shows significant antiproliferative activity in various cancer cell lines.
Physical and Chemical Properties Analysis
VER-49009 possesses several notable physical and chemical properties:
Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Purity: Commercial preparations typically have a purity of ≥98%, ensuring reliability in experimental applications.
These properties make VER-49009 suitable for various biochemical assays and therapeutic applications.
Applications
VER-49009 has diverse applications in scientific research:
Cancer Research: It is extensively used to study the role of HSP90 in cancer biology and as a potential therapeutic agent against various cancers.
Protein Folding Studies: As an HSP90 inhibitor, it aids researchers in understanding protein folding mechanisms and the role of molecular chaperones.
Drug Development: It serves as a lead compound for developing new HSP90 inhibitors with improved efficacy and reduced toxicity profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Megestrol acetate is a steroid ester resulting from the formal condensation of the hydroxy group of megestrol with the carboxy group of acetic acid. It is an appetite stimulant used for the treatment of anorexia and cachexia. Also used for birth control and for the treatment of breast cancer. It has a role as an antineoplastic agent, an appetite enhancer, a contraceptive drug, a progestin and a synthetic oral contraceptive. It is a steroid ester, an acetate ester, a 20-oxo steroid and a 3-oxo-Delta(4) steroid. It is functionally related to a megestrol. 17-Hydroxy-6-methylpregna-3,6-diene-3,20-dione. A progestational hormone used most commonly as the acetate ester. As the acetate, it is more potent than progesterone both as a progestagen and as an ovulation inhibitor. It has also been used in the palliative treatment of breast cancer. Megestrol Acetate is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, megestrol acetate binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells. Megestrol Acetate can cause cancer and developmental toxicity according to state or federal government labeling requirements. Megestrol acetate is a progestogen with actions and uses similar to those of the progestogens in general. It also has anti-androgenic properties. It is given by mouth in the palliative treatment or as an adjunct to other therapy in endometrial carcinoma and in breast cancer. Megestrol acetate has been approved to treat anorexia and cachexia. (From Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995) See also: Megestrol (has active moiety).
SRN-927 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, SERD SRN-927 specifically binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
Raloxifene hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of raloxifene and hydrogen chloride. It has a role as a bone density conservation agent, an estrogen antagonist and an estrogen receptor modulator. It contains a raloxifene(1+). Raloxifene Hydrochloride is the hydrochloride salt form of raloxifene, a selective benzothiophene estrogen receptor modulator (SERM) with lipid lowering effects and activity against osteoporosis. Raloxifene hydrochloride specifically binds to estrogen receptors in responsive tissue, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it promotes or suppresses the transcription of estrogen-regulated genes, thereby exerting its agonistic or antagonistic effects. This agent functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In tissue like bone, it decreases bone resorption and bone turnover and increases bone mineral density. Raloxifene hydrochloride acts as an estrogen antagonist in uterine and breast tissue. This agent also exerts an anti-proliferative effect on estrogen-sensitive breast cancer. A second generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women. It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue. See also: Raloxifene (has active moiety).
Ospemifene is an organochlorine compound that is a selective estrogen receptor modulator; used for treatment of dyspareunia. It has a role as an estrogen receptor modulator, an antineoplastic agent and an anti-inflammatory agent. It is an organochlorine compound, an aromatic ether and a primary alcohol. It derives from a hydride of a stilbene. Ospemifene is a new selective non-hormonal estrogen receptor modulator (SERM) that is used for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. FDA approved on February 26, 2013. Ospemifene is an Estrogen Agonist/Antagonist. The mechanism of action of ospemifene is as a Selective Estrogen Receptor Modulator.
Toremifene citrate is a stilbenoid. It has a role as an anticoronaviral agent. Toremifene Citrate is the citrate salt of a nonsteroidal triphenylethylene antiestrogen. Chemically related to tamoxifen, toremifene is a selective estrogen receptor modulator (SERM). This agent binds competitively to estrogen receptors, thereby interfering with estrogen activity. Toremifene also has intrinsic estrogenic properties, which is manifested depending on the tissue or species. (NCI04) A first generation selective estrogen receptor modulator (SERM). Like TAMOXIFEN, it is an estrogen agonist for bone tissue and cholesterol metabolism but is antagonistic on mammary and uterine tissue. See also: Toremifene (has active moiety).
Mifepristone is a 3-oxo-Delta(4) steroid, an acetylenic compound and a tertiary amino compound. It has a role as a contraceptive drug, a synthetic oral contraceptive, a hormone antagonist and an abortifacient. It derives from a hydride of an estrane. Mifepristone is a progestational and glucocorticoid hormone antagonist. Its inhibition of progesterone induces bleeding during the luteal phase and in early pregnancy by releasing endogenous prostaglandins from the endometrium or decidua. As a glucocorticoid receptor antagonist, the drug has been used to treat hypercortisolism in patients with nonpituitary cushing syndrome. The two marketed forms of mifepristone are Mifeprex® (mifepristone 200mg) and Korlym™ (mifepristone 300mg). Currently under investigation for use in psychotic depression (phase 3 trials). Mifepristone is a Progestin Antagonist. The mechanism of action of mifepristone is as a Progestational Hormone Receptor Antagonist. Mifepristone, also known as RU-486, is a potent synthetic steroidal antiprogesterone which is used as a single dose in combination with misoprostol, a prostaglandin analogue, to induce medical abortion. Mifepristone with misoprostol have not been associated with serum enzyme elevations or with clinically apparent liver injury. Mifepristone alone, without misoprostol, is also approved as therapy of Cushing syndrome where it is given in a higher dose and for extended periods. Long term higher doses of mifepristone have been linked to a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.
Mifepristone is a derivative of the synthetic progestin norethindrone with antiprogesterone activity. Mifepristone competitively binds to the progesterone receptor, resulting in inhibition of the effects of endogenous or exogenous progesterone. This agent also exhibits antiglucocorticoid and weak antiandrogenic activities. A progestational and glucocorticoid hormone antagonist. Its inhibition of progesterone induces bleeding during the luteal phase and in early pregnancy by releasing endogenous prostaglandins from the endometrium or decidua. As a glucocorticoid receptor antagonist, the drug has been used to treat hypercortisolism in patients with nonpituitary cushing syndrome [PubChem]. The two marketed forms of mifepristone are Mifeprex® (mifepristone 200mg) and Korlym™ (mifepristone 300mg). Currently under investigation for use in psychotic depression (phase 3 trials). A progestational and glucocorticoid hormone antagonist. Its inhibition of progesterone induces bleeding during the luteal phase and in early pregnancy by releasing endogenous prostaglandins from the endometrium or decidua. As a glucocorticoid receptor antagonist, the drug has been used to treat hypercortisolism in patients with nonpituitary CUSHING SYNDROME.